molecular formula C17H19N3OS B2624131 N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide CAS No. 2415526-55-3

N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

Cat. No. B2624131
CAS RN: 2415526-55-3
M. Wt: 313.42
InChI Key: AGTZIKHEERSHCC-UHFFFAOYSA-N
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Description

N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide, also known as MMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMPB is a small molecule that belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression and cell cycle regulation. N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has also been shown to inhibit the activity of specific kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, potentially leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide in lab experiments is its small size and ease of synthesis. N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide can be synthesized in large quantities with high purity, making it a viable option for in vitro and in vivo studies. However, one limitation of using N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is its potential toxicity. N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to have cytotoxic effects on some cell types, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the study of N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide. One potential area of research is the development of N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide analogs with improved potency and selectivity. Another area of research is the investigation of N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide's potential use in combination with other therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide in human clinical trials.

Synthesis Methods

The synthesis of N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide involves several steps, including the reaction of 2-amino-5-methylthiazole with 2-chloro-3-nitropyridine, followed by reduction to obtain 2-amino-5-methylsulfanylpyridine. The reaction of this compound with 3-azetidinone and N-methylbenzamide leads to the formation of N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide. The synthesis of N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been optimized to increase yield and purity, making it a viable option for scientific research.

Scientific Research Applications

N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has also been studied for its potential use as an anti-inflammatory agent, reducing inflammation in animal models of inflammatory diseases. Additionally, N-Methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

properties

IUPAC Name

N-methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-19(17(21)13-6-8-15(22-2)9-7-13)14-11-20(12-14)16-5-3-4-10-18-16/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTZIKHEERSHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

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